molecular formula C10H11BrO2 B1447677 3-Bromo-5-isopropoxybenzaldehyde CAS No. 1112210-83-9

3-Bromo-5-isopropoxybenzaldehyde

Cat. No. B1447677
M. Wt: 243.1 g/mol
InChI Key: LWENJXZPFXNURB-UHFFFAOYSA-N
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Description

3-Bromo-5-isopropoxybenzaldehyde is a chemical compound with the molecular formula C10H11BrO2 . It has an average mass of 243.097 Da and a molecular weight of 243.1 g/mol.


Molecular Structure Analysis

The molecular structure of 3-Bromo-5-isopropoxybenzaldehyde can be analyzed using various methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) methods . The molecular electrostatic potential (MEP) can be computed using the B3LYP/6-311++G (d,p) level of theory .


Chemical Reactions Analysis

While specific chemical reactions involving 3-Bromo-5-isopropoxybenzaldehyde are not mentioned in the search results, similar compounds have been used as starting reagents for large-scale synthesis via regioselective Heck cross-coupling reactions .


Physical And Chemical Properties Analysis

3-Bromo-5-isopropoxybenzaldehyde is a white crystalline powder. Its molecular formula is C10H11BrO2 , and it has an average mass of 243.097 Da .

Scientific Research Applications

  • Pharmaceutical Development

    • Application : Identification of unknown pharmaceutical impurities .
    • Method : A study used liquid chromatography (LC) – solid-phase extraction (SPE) / nuclear magnetic resonance (NMR) methodology for identification and structural characterization of unknown impurities in a similar compound, 3-bromo-5-(trifluoromethyl)aniline .
    • Results : The study demonstrated that LC-SPE/NMR can be used for rapid impurity profiling of 3-bromo-5-(trifluoromethyl)aniline .
  • Dermatology

    • Application : Protection of keratinocytes from particulate matter 2.5 (PM 2.5)-induced skin cell damage .
    • Method : A study evaluated the protective effect of marine algae compound 3-bromo-4,5-dihydroxybenzaldehyde (3-BDB) on PM 2.5-induced skin cell damage in vitro and in vivo .
    • Results : The study found that 3-BDB ameliorated PM 2.5-induced reactive oxygen species generation, mitochondria dysfunction, and DNA damage. Furthermore, 3-BDB reversed the PM 2.5-induced cell cycle arrest and apoptosis, reduced cellular inflammation, and mitigated cellular senescence in vitro and in vivo .

Safety And Hazards

Safety data sheets suggest that this compound may be harmful if swallowed and may cause skin and eye irritation . It may also cause respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapors, and avoid contact with skin and eyes .

properties

IUPAC Name

3-bromo-5-propan-2-yloxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO2/c1-7(2)13-10-4-8(6-12)3-9(11)5-10/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWENJXZPFXNURB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC(=CC(=C1)C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-5-isopropoxybenzaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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